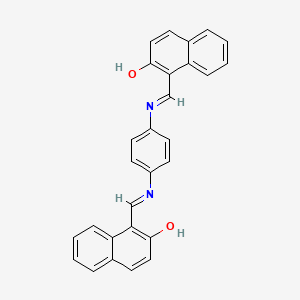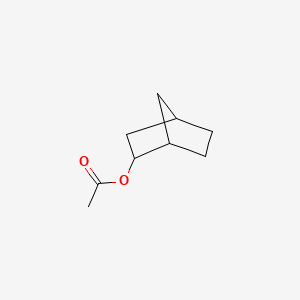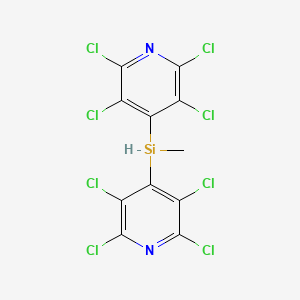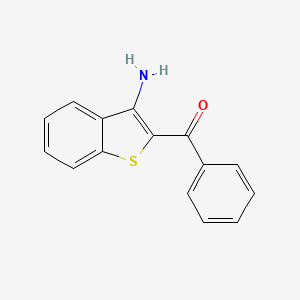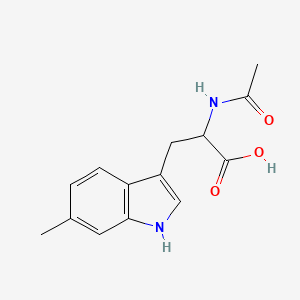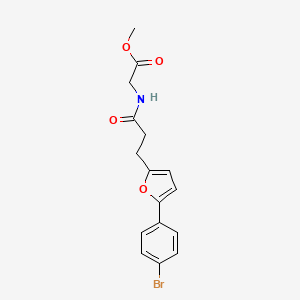
Methyl ((3-(5-(4-bromophenyl)-2-furyl)propanoyl)amino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ((3-(5-(4-bromophenyl)-2-furyl)propanoyl)amino)acetate is an organic compound that features a complex structure with a bromophenyl group, a furan ring, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((3-(5-(4-bromophenyl)-2-furyl)propanoyl)amino)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of phenyl compounds to introduce the bromine atom.
Furan Ring Formation: The bromophenyl intermediate undergoes a cyclization reaction to form the furan ring.
Propanoyl Group Addition: The furan derivative is then reacted with propanoyl chloride under basic conditions to introduce the propanoyl group.
Esterification: Finally, the compound is esterified with methanol in the presence of an acid catalyst to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ((3-(5-(4-bromophenyl)-2-furyl)propanoyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl ((3-(5-(4-bromophenyl)-2-furyl)propanoyl)amino)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which Methyl ((3-(5-(4-bromophenyl)-2-furyl)propanoyl)amino)acetate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl and furan moieties play crucial roles in binding to these targets, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl ((3-(5-(4-chlorophenyl)-2-furyl)propanoyl)amino)acetate
- Methyl ((3-(5-(4-fluorophenyl)-2-furyl)propanoyl)amino)acetate
- Methyl ((3-(5-(4-methylphenyl)-2-furyl)propanoyl)amino)acetate
Uniqueness
Methyl ((3-(5-(4-bromophenyl)-2-furyl)propanoyl)amino)acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets.
Propriétés
Numéro CAS |
853331-26-7 |
|---|---|
Formule moléculaire |
C16H16BrNO4 |
Poids moléculaire |
366.21 g/mol |
Nom IUPAC |
methyl 2-[3-[5-(4-bromophenyl)furan-2-yl]propanoylamino]acetate |
InChI |
InChI=1S/C16H16BrNO4/c1-21-16(20)10-18-15(19)9-7-13-6-8-14(22-13)11-2-4-12(17)5-3-11/h2-6,8H,7,9-10H2,1H3,(H,18,19) |
Clé InChI |
OEOJWBBXFNENGS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CNC(=O)CCC1=CC=C(O1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



